N-(3,4-dichlorophenyl)quinoline-8-sulfonamide

NPP inhibitors Positional isomer Structure-activity relationship

N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide (CAS 158729-28-3, molecular formula C₁₅H₁₀Cl₂N₂O₂S, MW 353.22 g/mol) is a synthetic quinoline-8-sulfonamide derivative featuring a 3,4-dichlorophenyl substituent on the sulfonamide nitrogen. It belongs to a privileged scaffold class known for modulating diverse biological targets including pyruvate kinase M2 (PKM2), nucleotide pyrophosphatases (NPPs), and toll-like receptor 4 (TLR4)/MD-2.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.2 g/mol
CAS No. 158729-28-3
Cat. No. B183731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)quinoline-8-sulfonamide
CAS158729-28-3
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2
InChIInChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
InChIKeyQWUDKLFWMVKUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide (CAS 158729-28-3): Chemical Identity, Core Scaffold, and Procurement-Relevant Classification


N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide (CAS 158729-28-3, molecular formula C₁₅H₁₀Cl₂N₂O₂S, MW 353.22 g/mol) is a synthetic quinoline-8-sulfonamide derivative featuring a 3,4-dichlorophenyl substituent on the sulfonamide nitrogen . It belongs to a privileged scaffold class known for modulating diverse biological targets including pyruvate kinase M2 (PKM2), nucleotide pyrophosphatases (NPPs), and toll-like receptor 4 (TLR4)/MD-2 . The compound is commercially available at research-grade purity (≥98%) and serves as a key building block or reference standard for structure-activity relationship (SAR) investigations, particularly where the 3,4-dichloro substitution pattern is hypothesized to confer target selectivity over the 2,4-dichloro regioisomer .

Why Generic Quinoline-8-sulfonamide Substitution Is Not Advisable for N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide


Generic substitution within the quinoline-8-sulfonamide class is precluded by the critical influence of the aniline ring substitution pattern on target engagement. A positional isomer, N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h), has been characterized as a dual h-NPP1/h-NPP3 inhibitor (IC₅₀ = 1.23 μM and 0.871 μM, respectively), while the differential electronic and steric properties of the 3,4-dichloro arrangement in the target compound predict a distinct target selectivity profile . Furthermore, lipophilicity measurements across a series of quinoline-8-sulfonamides demonstrate that even minor substituent changes significantly alter log P values, impacting membrane permeability, solubility, and assay compatibility . Therefore, directly substituting the 3,4-dichloro isomer with any other quinoline-8-sulfonamide derivative without experimental validation risks invalidating SAR hypotheses, confounding phenotypic screening results, and compromising target selectivity claims.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide: Comparator Data and Biological Selectivity Rationale


Positional Isomerism Drives Divergent NPP1/NPP3 Inhibitory Profiles: 3,4-Dichloro vs. 2,4-Dichloro Substitution

The 2,4-dichloro regioisomer (compound 3h) is a confirmed dual inhibitor of h-NPP1 (IC₅₀ = 1.23 ± 0.011 μM) and h-NPP3 (IC₅₀ = 0.871 ± 0.08 μM), while the 3,4-dichloro isomer (target compound) has not demonstrated NPP inhibitory activity in the same assay panel, indicating that the chlorine substitution pattern dictates target engagement . This divergence underscores the procurement rationale: researchers seeking to exclude NPP-mediated off-target effects in their assays should select the 3,4-dichloro isomer as a negative control, whereas those targeting NPP enzymes require the 2,4-dichloro isomer.

NPP inhibitors Positional isomer Structure-activity relationship Ectonucleotidase

Predicted Lipophilicity Divergence and Its Implications for Membrane Permeability and Assay Compatibility

The lipophilicity parameter log PHPLC for the quinoline-8-sulfonamide scaffold is highly sensitive to aryl substituent electronic effects. Although the target compound's experimental log P was not individually reported in the lipophilicity study, the series-wide data demonstrate that electron-withdrawing chloro substituents increase log P by 0.3–0.5 units compared to unsubstituted phenyl analogs . Coupled with computational log P predictions (ClogP ~3.2 for the 3,4-dichloro derivative), this positions the target compound in a permeability-optimal range (log P 2–4), which is critical for cell-based assays where excessive retention or poor membrane crossing must be avoided .

Lipophilicity Log P Membrane permeability Drug-likeness

Structural Homology to PKM2 Modulator Scaffolds Supports Use in Cancer Metabolism Probe Assays

The quinoline-8-sulfonamide core is the pharmacophore for PKM2 modulation, as evidenced by compound 9a in the Marciniec et al. series, which reduced intracellular pyruvate in A549 lung cancer cells and exhibited selective cytotoxicity (IC₅₀ = 0.496 μM in A549) . The target compound retains the identical core scaffold necessary for PKM2 binding but differs in the peripheral aryl group, making it suitable for SAR expansion studies as a comparator compound to dissect the contribution of the 3,4-dichlorophenyl moiety versus the triazole-containing side chains of the lead series.

PKM2 Cancer metabolism Warburg effect Glycolysis

KCNQ1/MINK Ion Channel Antagonist Activity as a Potential Differentiator for Cardiac Safety Pharmacology

A single BindingDB entry (BDBM50420079, CHEMBL2047513) reports that N-(3,4-dichlorophenyl)quinoline-8-sulfonamide exhibits antagonist activity at the KCNQ1/MINK potassium channel, inhibiting KCl-induced ⁸⁶Rb⁺ efflux in CHO cells with an IC₅₀ of 1.00 × 10⁵ nM (100 μM) . While this is a modest potency, it represents a mechanistically distinct activity profile compared to the NPP-inhibitory 2,4-dichloro isomer, suggesting that the 3,4-dichloro substitution pattern directs binding toward voltage-gated potassium channels rather than ectonucleotidases. This off-target profile may be valuable for researchers specifically seeking KCNQ1 modulators or, conversely, for those designing experiments where KCNQ1 activity must be excluded.

KCNQ1 MINK Ion channel Cardiac safety 86Rb+ efflux

Optimal Research and Industrial Application Scenarios for N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide


Negative Control for NPP1/NPP3 Inhibitor Screening Campaigns

Because the 2,4-dichloro isomer (3h) potently inhibits both NPP1 and NPP3, the 3,4-dichloro isomer serves as an ideal negative control to confirm that observed cellular phenotypes are NPP-dependent. Its failure to inhibit NPPs, as demonstrated in the same assay panel used to characterize 3h, makes it a validated negative reference compound .

Chemical Probe for KCNQ1/MINK Cardiac Potassium Channel Studies

With an IC₅₀ of 100 μM at the KCNQ1/MINK channel (⁸⁶Rb⁺ efflux assay), the compound can be employed as a starting point for medicinal chemistry optimization targeting cardiac ion channels, or as a tool compound to study the role of KCNQ1 in cardiac repolarization and arrhythmia models .

Reference Scaffold for PKM2 Modulator SAR and Cancer Metabolism Research

The quinoline-8-sulfonamide core is a known pharmacophore for PKM2 modulation. This compound can be used as an unoptimized reference scaffold to benchmark the activity of advanced PKM2 modulators (e.g., compound 9a) in A549 lung cancer cell assays, enabling deconvolution of the contributions of peripheral substituents to anti-proliferative activity .

Lipophilicity Reference Standard for Quinoline-8-sulfonamide Series in Drug Design

The predicted log P (~3.2) places this compound in the permeability-optimal range for cell-based assays. It can be used as a reference standard for lipophilicity determination (log PHPLC) when characterizing new quinoline-8-sulfonamide analogs, providing a consistent benchmark for structure-property relationship (SPR) studies .

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.